molecular formula C12H15N3O3S2 B6538369 N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058210-54-0

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538369
CAS No.: 1058210-54-0
M. Wt: 313.4 g/mol
InChI Key: NVUQWISRKNVOBF-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a cyano group at the 3-position and a methanesulfonylpiperidine carboxamide moiety at the 2-position. This compound was developed as part of a series targeting dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key oncogenic drivers in cancers such as non-small cell lung carcinoma and breast cancer . Its design integrates structural motifs known to enhance kinase binding affinity and selectivity, including the electron-withdrawing cyano group and the sulfonyl-piperidine scaffold, which may improve solubility and metabolic stability compared to earlier analogs .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-20(17,18)15-5-2-9(3-6-15)11(16)14-12-10(8-13)4-7-19-12/h4,7,9H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUQWISRKNVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-cyanothiophene-2-amine, which is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The resulting intermediate is further reacted with piperidine-4-carboxylic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-based derivatives. Below is a detailed comparison with structurally related analogs:

N-(3-cyanothiophen-2-yl)acetamide Derivatives

  • Structure: These derivatives retain the 3-cyanothiophene core but replace the methanesulfonylpiperidine group with simpler acetamide substituents.
  • Activity: Early analogs demonstrated moderate EGFR inhibition (IC₅₀ ~100–500 nM) but lacked HER2 selectivity. The introduction of the methanesulfonylpiperidine group in the target compound improved dual EGFR/HER2 inhibition (IC₅₀ values in the low nanomolar range), likely due to enhanced hydrophobic interactions and steric optimization within the kinase ATP-binding pocket .

Thienotriazine Derivatives

  • Structure : These compounds feature a triazine ring fused to the thiophene core, diverging significantly from the carboxamide scaffold of the target compound.
  • The target compound’s piperidine sulfonyl group may enable broader kinase selectivity, though direct comparative data are unavailable in the provided evidence .

6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic Acid [4-(4-chlorophenyl)-3-cyanothiophen-2-yl]amide (Compound 20b)

  • Structure: Shares a 3-cyanothiophen-2-ylamide backbone but incorporates a bromobenzoyl-dihydropyridazine moiety and chlorophenyl substituents .
  • However, the bulky dihydropyridazine system may limit cell permeability compared to the target compound’s compact piperidine sulfonyl group .
  • Physicochemical Properties : Compound 20b has a higher melting point (288–289°C) than typical sulfonylpiperidine derivatives, indicating stronger crystalline packing forces, which could reduce solubility .

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